molecular formula C8H15NO3 B1519383 Methyl 4-(hydroxymethyl)piperidine-1-carboxylate CAS No. 916078-39-2

Methyl 4-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B1519383
CAS No.: 916078-39-2
M. Wt: 173.21 g/mol
InChI Key: XITRBDLPZVGVDX-UHFFFAOYSA-N
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Description

“Methyl 4-(hydroxymethyl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 916078-39-2. It has a molecular weight of 173.21 . The IUPAC name for this compound is methyl 4-(hydroxymethyl)-1-piperidinecarboxylate .


Synthesis Analysis

The synthesis of “this compound” can be achieved through a reaction involving 4-Hydroxymethylpiperidine, potassium carbonate, and methyl chloroformate . The reaction mixture is stirred vigorously and allowed to warm to room temperature over 2 hours. After stirring overnight (16 hours), the reaction mixture is acidified with 6M aqueous hydrochloric acid and extracted with dichloromethane .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H15NO3/c1-12-8(11)9-4-2-7(6-10)3-5-9/h7,10H,2-6H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

“this compound” can be used as a reactant in various chemical reactions. For instance, it can be used in the C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a high GI absorption and is not a BBB permeant . It is not a substrate or inhibitor for various CYP enzymes . The compound has a Log Po/w (iLOGP) of 2.05, indicating its lipophilicity . It is also very soluble, with a solubility of 25.3 mg/ml .

Scientific Research Applications

Methyl 4-(hydroxymethyl)piperidine-1-carboxylate is used in many scientific research applications. It is used in the synthesis of various pharmaceuticals, including anticonvulsants, antibiotics, and anti-inflammatory agents. It is also used in the synthesis of various organic compounds such as dyes, fragrances, and flavorings. It is also used in the synthesis of various polymers and other materials.

Mechanism of Action

The mechanism of action of methyl 4-(hydroxymethyl)piperidine-1-carboxylate is not well understood. However, it is believed that the compound reacts with other molecules to form complexes that can interact with various cellular components. These complexes can then act as signaling molecules, activating or inhibiting various cellular processes.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, fungi, and viruses. It has also been found to have anti-inflammatory and analgesic effects, as well as anticonvulsant and antidepressant effects. It has also been found to have anti-cancer effects, as well as modulating effects on the immune system.

Advantages and Limitations for Lab Experiments

Methyl 4-(hydroxymethyl)piperidine-1-carboxylate has several advantages for lab experiments. It is relatively stable and can be stored for long periods of time. It is also relatively inexpensive and can be easily synthesized. However, it is also relatively toxic and should be handled with care. It is also relatively volatile and can easily evaporate.

Future Directions

There are many potential future directions for research on methyl 4-(hydroxymethyl)piperidine-1-carboxylate. Further research could be done to better understand its mechanism of action and to identify new potential applications. Research could also be done to identify new synthesis methods and to optimize existing methods. Research could also be done to identify new biochemical and physiological effects and to develop new therapeutic uses. Finally, research could also be done to identify new ways to reduce toxicity and increase stability.

Safety and Hazards

“Methyl 4-(hydroxymethyl)piperidine-1-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Properties

IUPAC Name

methyl 4-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-12-8(11)9-4-2-7(6-10)3-5-9/h7,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITRBDLPZVGVDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

4-Hydroxymethylpiperidine (47.6 g, 1.0 eq) and water (300 mL) were charged to a flask. The resulting mixture was cooled to 0-10° C. Potassium carbonate (85.7 g, 1.5 eq) dissolved in water (150 mL) and methyl chloroformate (38.4 mL, 1.1 eq) were added while maintaining the temperature at below 10° C. When the addition was complete, the reaction mixture was warmed up to 20-30° C. for 1 hour. After the reaction was complete, dichloromethane (500 mL) was added to the reaction mixture. The organic layer was collected and washed with 1 M phosphoric acid solution (200 mL), saturated sodium bicarbonate solution (200 mL) and saturated sodium chloride solution (200 mL). The organic layer was dried over sodium sulfate (50 g, 1 w/w eq) and then distilled under vacuum to produce the title intermediate. (67.0 g, 90% yield)
Quantity
47.6 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
85.7 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
38.4 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four
Yield
90%

Synthesis routes and methods II

Procedure details

4-Hydroxymethylpiperidine (1.0 g, 8.6 mmol) was dissolved in water (15 mL) and cooled to 0° C. To this solution was added dropwise a solution of potassium carbonate (4.8 g, 34.7 mmol) in water (10 mL), followed by methyl chloroformate (2.68 mL, 34.7 mmol). The mixture was stirred vigorously and allowed to warm to room temperature over 2 h. After stirring overnight (16 h), the reaction mixture was acidified with 6M aqueous hydrochloric acid and extracted with dichloromethane (3×60 mL). The extracts were combined, dried over sodium sulfate and filtered. The filtrate was evaporated to yield the title intermediate (1.4 g, 8.1 mmol, 93%) as a colorless oil. (m/z): C8H15NO3 calcd. 173.11. found 156.2 [M−H2O+H]+. 1H NMR (300 MHz, DMSO-d6): δ (ppm) 0.98 (m, 2H), 1.52 (m, 1H), 1.63 (br d, 2H), 2.72 (br m, 2H), 3.23 (d, 2H), 3.56 (s; 3H), 3.95 (br d, 2H), 4.48 (br s, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
2.68 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
93%

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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